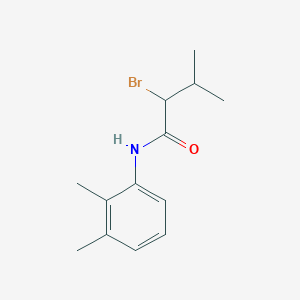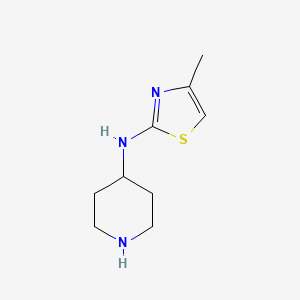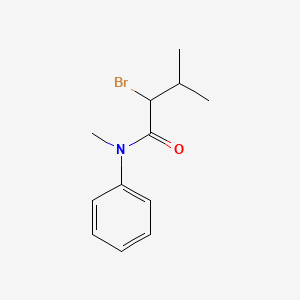
2-bromo-N,3-dimethyl-N-phenylbutanamide
Übersicht
Beschreibung
2-bromo-N,3-dimethyl-N-phenylbutanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom, a phenyl group, and two methyl groups attached to the butanamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,3-dimethyl-N-phenylbutanamide typically involves the bromination of N,3-dimethyl-N-phenylbutanamide. The reaction is carried out using bromine (Br2) as the brominating agent in an appropriate solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally follows similar synthetic routes as in laboratory settings, with optimizations for scale, yield, and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N,3-dimethyl-N-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amide derivative.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-bromo-N,3-dimethyl-N-phenylbutanamide has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-bromo-N,3-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N,N-dimethylbenzamide
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
Comparison
2-bromo-N,3-dimethyl-N-phenylbutanamide is unique due to its specific substitution pattern on the butanamide backbone. The presence of both bromine and phenyl groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
IUPAC Name |
2-bromo-N,3-dimethyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSBQCHYDXEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)
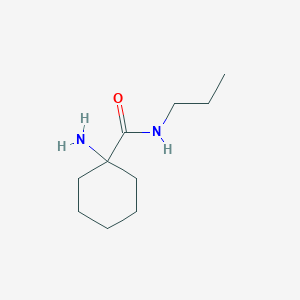
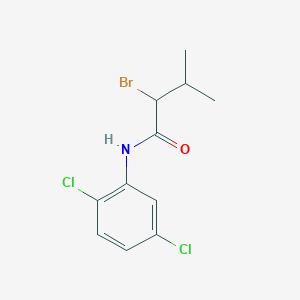
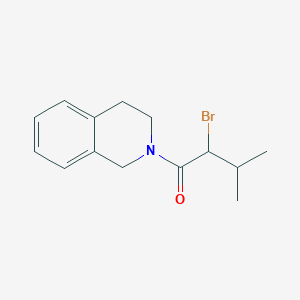
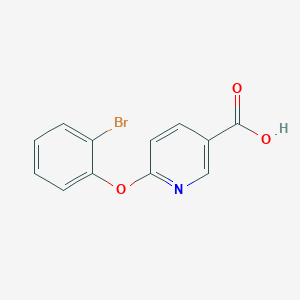
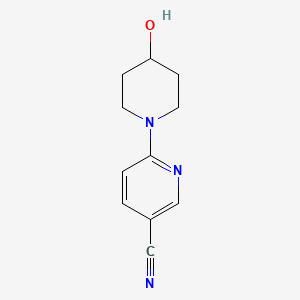
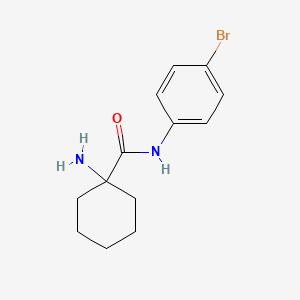
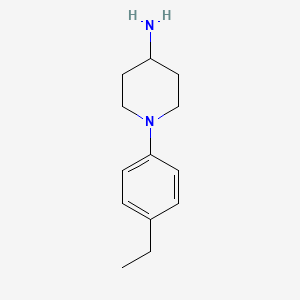
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
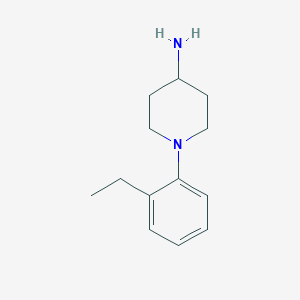
![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)
